1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a piperidine structure with various substituents, including a pyridine ring, an oxadiazole moiety, and a fluorophenyl group. Its unique combination of functional groups contributes to its potential biological activity and applications in medicinal chemistry.
The synthesis of 1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide can be approached through several methods:
These synthetic approaches highlight the versatility in creating oxadiazole derivatives while maintaining high yields and minimizing environmental impact.
The molecular formula of 1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide is C18H18FN5O, with a molecular weight of 339.4 g/mol.
The compound's structural complexity indicates multiple points for interaction with biological macromolecules, making it a candidate for further pharmacological studies.
1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions:
These reactions are crucial for modifying the compound to enhance its efficacy or reduce toxicity in therapeutic applications.
The mechanism of action for 1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors.
The compound may bind to target sites through hydrogen bonding or hydrophobic interactions facilitated by its diverse functional groups. This binding can modulate the activity of these targets, leading to various biological effects such as inhibition of cancer cell proliferation or modulation of signaling pathways involved in disease progression .
Property | Value |
---|---|
Molecular Formula | C18H18FN5O |
Molecular Weight | 339.4 g/mol |
IUPAC Name | 1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide |
InChI Key | ZRPNAXOKPRDAQT-UHFFFAOYSA-N |
Canonical SMILES | CN1CCN(CC1)C2=C(C=CC=N2)C3=NC(=NO3)C4=CC(=CC=C4)F |
These properties indicate that the compound is likely soluble in organic solvents but may have limited solubility in water due to its large hydrophobic regions.
The potential applications of 1-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide include:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2